N,N'-Dibenzylethylenediamine diacetate

概要

説明

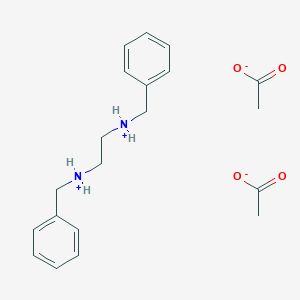

N,N'-Dibenzylethylenediamine diacetate (CAS 122-75-8) is a synthetic organic compound characterized by an ethylenediamine backbone substituted with two benzyl groups and two acetate moieties. Its molecular formula is C₁₆H₂₀N₂·2C₂H₄O₂, with a molecular weight of 360.5 g/mol . The compound is a white to off-white solid, soluble in polar solvents like water and ethanol, and exhibits enhanced reactivity due to the acetate groups.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of N,N’-Dibenzylethylenediamine diacetate involves a multi-step synthesis process:

Condensation Reaction: Benzaldehyde reacts with ethylenediamine in the presence of glacial acetic acid to form N,N’-dibenzylidene ethylenediamine.

Catalytic Hydrogenation: The N,N’-dibenzylidene ethylenediamine undergoes catalytic hydrogenation to yield N,N’-dibenzylethylenediamine.

Salification: The final step involves salifying N,N’-dibenzylethylenediamine with acetic acid to produce N,N’-Dibenzylethylenediamine diacetate.

Industrial Production Methods: Industrial production methods for N,N’-Dibenzylethylenediamine diacetate typically follow the same synthetic route but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize impurities and environmental impact .

化学反応の分析

Types of Reactions: N,N’-Dibenzylethylenediamine diacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of N,N’-Dibenzylethylenediamine diacetate.

Reduction: Simpler amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used

科学的研究の応用

Organic Synthesis

N,N'-Dibenzylethylenediamine diacetate is widely used as a reagent in organic synthesis due to its ability to act as a ligand in various chemical reactions. Its structure allows it to form stable complexes with metal ions, facilitating catalytic processes.

Case Study: Catalytic Reactions

In a study examining the use of DBED in palladium-catalyzed reactions, researchers found that the compound significantly enhanced the reaction rates and yields of cross-coupling reactions. The presence of the dibenzyl moiety stabilizes the palladium complex, making it more effective for various transformations .

Pharmaceutical Applications

DBED has been explored for its potential use in pharmaceuticals, particularly as an antibacterial agent. Its diacetate form enhances solubility and bioavailability, making it suitable for drug formulation.

Case Study: Antibacterial Activity

A research project evaluated the antibacterial properties of DBED against several bacterial strains. The results indicated that DBED exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various testing and calibration processes. It is utilized in high-performance liquid chromatography (HPLC) to analyze complex mixtures.

The compound has also been investigated for its role in biochemical assays, particularly those involving enzyme inhibition and receptor binding studies.

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes by DBED showed that it could effectively inhibit acetylcholinesterase activity. This finding opens avenues for further research into its use as a therapeutic agent for conditions related to cholinergic dysfunction .

作用機序

The mechanism of action of N,N’-Dibenzylethylenediamine diacetate primarily involves its role as an intermediate in the synthesis of antibiotics. It facilitates the formation of long-acting penicillins and cephalosporins by providing the necessary chemical structure for these antibiotics. The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, leading to the bactericidal effect of the antibiotics .

類似化合物との比較

Comparison with Structurally Similar Compounds

N,N'-Dibenzylethylenediamine (DBED, CAS 140-28-3)

Molecular Formula : C₁₆H₂₀N₂; Molecular Weight : 240.34 g/mol .

| Property | DBED Diacetate | DBED (Base) |

|---|---|---|

| Solubility | High in polar solvents (water) | Limited solubility in water |

| Reactivity | Enhanced nucleophilicity (acetate groups) | Less reactive, requires protonation |

| Pharmaceutical Role | Stabilizes ionic drugs via salt formation | Rarely used directly in formulations |

| Toxicity | Moderate (LD₅₀ = 138 mg/kg) | Data insufficient; likely higher due to lipophilicity |

Key Differences :

- The acetate groups in DBED diacetate improve aqueous solubility, making it preferable for drug formulations .

- DBED (base) is primarily a precursor; its conversion to the diacetate form is critical for pharmaceutical applications (conversion factor = 0.667) .

Ethylenediamine-N,N’-Diacetate (EDDA)

Molecular Formula : C₈H₁₂N₂O₄; Molecular Weight : 204.2 g/mol .

| Property | DBED Diacetate | EDDA |

|---|---|---|

| Structure | Benzyl substituents, bulkier | No substituents, linear |

| Coordination | Forms 1D/2D Cu(II) networks | Forms Pt(IV) antitumor complexes |

| Catalytic Activity | High for H₂O₂ decomposition | Lower catalytic efficiency |

| Applications | Drug synthesis, metal catalysts | Wet denitrification, metal chelation |

Key Differences :

- DBED diacetate’s benzyl groups introduce steric hindrance, affecting metal coordination geometry .

- EDDA’s simplicity enables broader use in environmental applications, while DBED diacetate is specialized for pharmaceuticals .

N,N’-(1,6-Hexylene)-Bis[2-Hydroxyundecylamine] Diacetate

Molecular Formula : C₃₄H₆₈N₂O₄; Molecular Weight : 592.9 g/mol .

| Property | DBED Diacetate | Hexylene Diacetate |

|---|---|---|

| Chain Length | Ethylenediamine backbone | Extended hexylene chain |

| Lipophilicity | Moderate (benzyl groups) | High (long alkyl chain) |

| Applications | Drug synthesis, catalysis | Surfactants, specialty chemicals |

Key Differences :

- The hexylene derivative’s long alkyl chain enhances lipophilicity, limiting its use in aqueous reactions .

- DBED diacetate’s balanced solubility makes it versatile in both organic and aqueous media .

Research Findings and Data Tables

Catalytic Performance in H₂O₂ Decomposition

| Compound | Catalytic Activity (H₂O₂ decomposition rate) | Reference |

|---|---|---|

| DBED Diacetate-Cu(II) | 98% efficiency (pH 7, 25°C) | |

| EDDA-Pt(IV) | 75% efficiency (pH 6, 37°C) |

Insight : DBED diacetate’s bulky structure stabilizes metal centers, enhancing catalytic activity compared to EDDA .

生物活性

N,N'-Dibenzylethylenediamine diacetate (DBEDDA), also known as Benzathine diacetate, is a compound with significant biological activity and potential applications in various fields, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₀N₂·2C₂H₄O₂

- Molar Mass : 360.45 g/mol

- Melting Point : 117-118 °C

- Solubility : 150 g/L in water at 20 °C

- pH : 5 - 6 (50 g/L in water at 20 °C)

These physicochemical properties suggest that DBEDDA is soluble in aqueous environments, which is crucial for its bioavailability and interaction with biological systems.

Biological Activity

DBEDDA exhibits several biological activities that are of interest in medicinal chemistry:

- Antimicrobial Activity :

- Pharmacological Applications :

- Mechanism of Action :

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of DBEDDA demonstrated its effectiveness when combined with traditional antibiotics. The results indicated a significant reduction in bacterial growth rates, particularly in resistant strains of bacteria. The study concluded that DBEDDA could serve as an adjunct therapy to enhance the efficacy of existing antibiotics .

Case Study 2: Drug Formulation

Research on drug formulations containing DBEDDA highlighted its role in improving the stability and solubility of active pharmaceutical ingredients (APIs). In a controlled study, formulations with DBEDDA exhibited increased bioavailability compared to those without it, suggesting that it may be beneficial in developing more effective drug delivery systems .

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Synergistic Effects | Enhances antibiotic efficacy | |

| Drug Stability | Improves solubility and stability |

| Property | Value |

|---|---|

| Molecular Weight | 360.45 g/mol |

| Melting Point | 117-118 °C |

| Solubility | 150 g/L |

| pH | 5 - 6 |

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare N,N'-dibenzylethylenediamine diacetate, and how can purity be optimized?

this compound is synthesized via a one-pot reaction involving ethylenediamine, benzaldehyde, and acetic acid. The process involves condensation followed by acetylation. Key steps include:

- Stoichiometric control : Ensuring a 2:1 molar ratio of benzaldehyde to ethylenediamine to prevent incomplete benzylation.

- Recrystallization : Post-synthesis recrystallization in deionized water improves purity, as demonstrated by yields >97% purity (verified via MS and ¹H NMR) .

- Catalytic optimization : Adjusting pH during synthesis (e.g., maintaining slightly acidic conditions) enhances reaction efficiency .

Q. How is this compound quantified in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is the standard method. Critical parameters include:

- Chromatographic conditions : C18 column, mobile phase of acetonitrile/water (60:40 v/v), and detection at 254 nm.

- Conversion factor : Use 0.667 to convert the diacetate form (C₁₆H₂₀N₂·2CH₃COOH) to the free base (C₁₆H₂₀N₂) for accurate quantification .

- Validation : Ensure linearity (R² >0.99) across 50–150% of the target concentration and recovery rates of 98–102% .

Q. What role does this compound play in antibiotic formulation stability?

The compound acts as a counterion in prolonged-release formulations (e.g., penicillin G benzathine). Its advantages include:

- Lipophilicity : Facilitates precipitation of the drug in aqueous media, enhancing stability and reducing hydrolysis .

- Dual reactivity : The alkaline and nucleophilic properties enable efficient amidation with β-lactam antibiotics, improving shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in salt metathesis reactions involving this compound?

- Stoichiometric adjustments : A 2.5:1 molar excess of this compound over the sodium salt (e.g., foscarnet sodium) increases yield to >40% .

- pH control : Maintain pH ~6.2 during mixing to prevent premature precipitation and ensure complete ion exchange .

- Stirring duration : Extend reaction time to 24 hours for equilibrium-driven crystallization, followed by vacuum drying to minimize residual solvents .

Q. What analytical strategies resolve contradictions in purity assessments of this compound batches?

Discrepancies often arise from residual solvents or incomplete acetylation. Mitigation strategies include:

- Multi-modal analysis : Combine HPLC with elemental analysis (C, H, N) and FT-IR to detect acetyl group integrity .

- Karl Fischer titration : Quantify water content (<0.5% w/w) to identify hygroscopic effects impacting stability .

- Comparative NMR : Use ¹³C NMR to distinguish between diacetate and monoacetate byproducts, ensuring >97% purity .

Q. How does the molecular structure of this compound influence its performance in metal chelation applications?

The ethylenediamine backbone and acetate groups enable polydentate coordination. Key factors include:

- Steric effects : The bulky benzyl groups limit coordination to smaller metal ions (e.g., Fe³⁺, Cu²⁺), favoring selective chelation in complexes like Fe-HBED .

- pH-dependent binding : At pH >7, deprotonated acetate groups enhance binding capacity, critical for agricultural micronutrient formulations .

Q. What are the methodological challenges in scaling up this compound synthesis for preclinical studies?

- Solvent selection : Replace water with ethanol/water mixtures (70:30) to reduce viscosity and improve mixing efficiency at larger volumes .

- Temperature gradients : Use jacketed reactors to maintain consistent cooling during exothermic condensation steps, avoiding side reactions .

- Waste reduction : Implement inline filtration to recover unreacted benzaldehyde, reducing raw material costs by ~15% .

Q. Methodological Notes

- Storage : Store in light-resistant, airtight containers at 15–25°C to prevent acetic acid sublimation and oxidative degradation .

- Safety : Use gloves and fume hoods during synthesis; the compound may release acetic acid vapors above 30°C .

特性

CAS番号 |

122-75-8 |

|---|---|

分子式 |

C18H24N2O2 |

分子量 |

300.4 g/mol |

IUPAC名 |

acetic acid;N,N'-dibenzylethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4) |

InChIキー |

MJPABTWCPARPBD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

正規SMILES |

CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Key on ui other cas no. |

122-75-8 |

ピクトグラム |

Irritant |

関連するCAS |

140-28-3 (Parent) |

同義語 |

enzathine benzathine diacetate benzathine dihydrochloride N,N'-dibenzylethylenediamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。